molecular formula C5H2I2N4 B1603819 2,6-diiodo-7H-purine CAS No. 98027-95-3

2,6-diiodo-7H-purine

Cat. No. B1603819
CAS RN: 98027-95-3
M. Wt: 371.91 g/mol
InChI Key: HNCFPTJMAVGCEI-UHFFFAOYSA-N
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Description

“2,6-diiodo-7H-purine” is a chemical compound with the molecular formula C5H2I2N4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

While specific synthesis methods for “2,6-diiodo-7H-purine” were not found, related compounds such as 2,6-diamino-substituted purine derivatives have been synthesized using a multi-step procedure . This process involves the use of microwave irradiation in a pivotal step .


Molecular Structure Analysis

The molecular structure of “2,6-diiodo-7H-purine” and related compounds has been investigated using Density Functional Theory (DFT) calculations in the gas phase, water, and chloroform . The most stable prototropic tautomers and conformations of these molecules can change in different solvents .


Chemical Reactions Analysis

While specific chemical reactions involving “2,6-diiodo-7H-purine” were not found, related compounds such as 2,6-diamino-substituted purines have been studied. For example, when reacted with chloroacetaldehyde, various products were formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-diiodo-7H-purine” include a molecular weight of 371.91 . It should be stored in a tightly closed container, in a cool and dry place .

Safety And Hazards

The safety data sheet for “2,6-diiodo-7H-purine” indicates that it is classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It is recommended for use only in research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

Future research directions could involve further investigation into the potential antitumor properties of “2,6-diiodo-7H-purine” and related compounds . For example, reversine-related molecules, which are structurally modified 2,6-diamino-substituted purines, have shown potential as selective agents in p53-defective cancer cells .

properties

IUPAC Name

2,6-diiodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCFPTJMAVGCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2I2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624733
Record name 2,6-Diiodo-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diiodo-7H-purine

CAS RN

98027-95-3
Record name 2,6-Diiodo-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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